3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide
Beschreibung
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group and a nitrophenyl group
Eigenschaften
Molekularformel |
C19H15N3O5S |
|---|---|
Molekulargewicht |
397.4g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-15-9-11-17(12-10-15)22(24)25)14-5-4-8-18(13-14)28(26,27)21-16-6-2-1-3-7-16/h1-13,21H,(H,20,23) |
InChI-Schlüssel |
VIQBMZNYUMOSAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide typically involves the reaction of aniline derivatives with sulfonyl chlorides, followed by coupling with nitro-substituted benzoyl chlorides. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives and various substituted benzamides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives with various substituents, such as:
- 3-(Anilinosulfonyl)-N-(4-methylphenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-chlorophenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-fluorophenyl)benzamide
Uniqueness
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is unique due to its specific combination of anilinosulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
